4-ethoxy-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with an ethoxy group, a fluorophenylmethyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide typically involves the following steps:
Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of 4-ethoxybenzenesulfonyl chloride with 2-fluorobenzylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethoxy group or the fluorophenylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
4-ethoxy-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with antibacterial properties.
Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s active site. This inhibition can lead to the disruption of essential biological processes, making the compound effective as an antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide
- 4-ethoxy-N-[(2-bromophenyl)methyl]benzene-1-sulfonamide
- 4-ethoxy-N-[(2-iodophenyl)methyl]benzene-1-sulfonamide
Uniqueness
4-ethoxy-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide is unique due to the presence of the fluorine atom in the phenylmethyl group. Fluorine atoms can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound potentially more effective in certain applications compared to its chlorinated, brominated, or iodinated counterparts.
Properties
IUPAC Name |
4-ethoxy-N-[(2-fluorophenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-2-20-13-7-9-14(10-8-13)21(18,19)17-11-12-5-3-4-6-15(12)16/h3-10,17H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDYSZIWTZRWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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